molecular formula C12H17N3O2 B14377799 N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea CAS No. 88235-72-7

N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea

Katalognummer: B14377799
CAS-Nummer: 88235-72-7
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: RLDFYIUIQVPMLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea is a chemical compound that belongs to the class of oxime derivatives This compound is characterized by the presence of a hydroxyimino group, which is known for its high reactivity and ability to form complexes with metal ions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea typically involves the condensation reaction between an appropriate oxime and a urea derivative. One common method involves the reaction of 1-hydroxyimino-2-methylpropan-2-amine with N-methyl-N’-phenylurea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form complexes with metal ions, which can then participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[1-Hydroxyimino-2-methyl-1-(2-pyridyl)prop-2-yl]hydroxylamine: Another oxime derivative with similar reactivity.

    2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: A compound with antioxidant properties.

Uniqueness

N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea is unique due to its specific structure, which allows for versatile reactivity and the formation of stable complexes with metal ions. This makes it particularly useful in applications requiring high reactivity and stability .

Eigenschaften

CAS-Nummer

88235-72-7

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

1-(1-hydroxyimino-2-methylpropan-2-yl)-1-methyl-3-phenylurea

InChI

InChI=1S/C12H17N3O2/c1-12(2,9-13-17)15(3)11(16)14-10-7-5-4-6-8-10/h4-9,17H,1-3H3,(H,14,16)

InChI-Schlüssel

RLDFYIUIQVPMLX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C=NO)N(C)C(=O)NC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.